molecular formula C13H10N6S B11112852 2,4-Diamino-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile

2,4-Diamino-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11112852
M. Wt: 282.33 g/mol
InChI Key: JIIYBEXBKSHGSK-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4-Diamino-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt signal transduction pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.

    Thieno[3,4-b]pyridine-7-carboxamides:

Uniqueness

2,4-Diamino-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile stands out due to its specific substitution pattern, which can confer unique biological properties and enhance its effectiveness as an enzyme inhibitor.

Properties

Molecular Formula

C13H10N6S

Molecular Weight

282.33 g/mol

IUPAC Name

2,4-diamino-6-anilinothieno[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C13H10N6S/c14-6-8-9-10(11(15)19-13(16)18-9)20-12(8)17-7-4-2-1-3-5-7/h1-5,17H,(H4,15,16,18,19)

InChI Key

JIIYBEXBKSHGSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=NC(=N3)N)N)C#N

Origin of Product

United States

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